N-(3-Amino-4-methylphenyl)-4-methoxybenzamide
Overview
Description
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Result of Action
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.
Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group in intermediates, converting them to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzamides and their derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
Chemistry: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is used as a precursor in the synthesis of complex organic molecules and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Lacks the methoxy group, making it less versatile in certain reactions.
N-(4-Methoxyphenyl)benzamide: Lacks the amino group, reducing its potential for biological activity.
Uniqueness: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry .
Biological Activity
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol. The compound features an amine group, a methoxy group, and a benzamide structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group enhances lipophilicity, facilitating membrane permeability.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer.
- Receptor Modulation: It may interact with receptors that play crucial roles in cellular signaling and proliferation.
Biological Activities
-
Anticancer Properties:
- Research indicates that this compound exhibits significant anticancer activity, particularly against melanoma cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study: A study evaluating various benzamide derivatives found that this compound had an IC50 value of 1.856 µM against the A375 melanoma cell line, indicating potent antiproliferative effects .
-
Antimicrobial Activity:
- The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
- Research Findings: In vitro assays revealed that this compound inhibited the growth of several pathogenic bacteria, although further studies are needed to elucidate the exact mechanisms involved.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
- Observations: In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory markers, indicating a possible therapeutic role in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | High | 1.856 | |
Antimicrobial | Moderate | Varies | |
Anti-inflammatory | Potentially effective | Not quantified |
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting specific diseases. Its unique structure allows for modifications that enhance potency and selectivity for biological targets.
Research Applications:
- Used as a precursor in developing complex organic molecules.
- Investigated for potential use in pharmaceuticals aimed at treating cancer and infectious diseases.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKSTOQXQDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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